molecular formula C23H27N5O3 B2724024 (4-Butoxyphenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1219906-83-8

(4-Butoxyphenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2724024
CAS No.: 1219906-83-8
M. Wt: 421.501
InChI Key: DXMGWKPJKNQMTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The oxadiazole ring consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Studies on compounds with similar structural features, such as specific piperazine and pyridinyl substitutions, have focused on their interactions with cannabinoid receptors, leading to the development of pharmacophore models. These models help understand the steric and electrostatic requirements for receptor binding, providing a basis for designing new drugs targeting cannabinoid receptors and potentially other G-protein coupled receptors (GPCRs) (Shim et al., 2002).

Anticancer and Antimicrobial Activities

Several studies have synthesized and evaluated compounds with oxadiazole, pyrazoline, and piperazine moieties for their anticancer and antimicrobial activities. These compounds have shown promising results against various cancer cell lines and pathogenic bacterial strains, indicating potential therapeutic applications in oncology and infectious diseases (Katariya et al., 2021).

Antioxidant Activity

Compounds incorporating oxadiazole and piperazine structures have also been explored for their antioxidant potential. The evaluation against different free radicals suggests that these compounds could serve as leads for developing new antioxidant agents, which are crucial in managing oxidative stress-related conditions (Mallesha et al., 2014).

Anti-inflammatory without Gastrotoxicity

Novel derivatives, particularly those with oxadiazole rings, have been investigated for their anti-inflammatory properties without inducing acute gastrotoxicity. Such compounds offer potential as safer alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), addressing a critical need for drugs with reduced side effects (Szandruk-Bender et al., 2021).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules .

Properties

IUPAC Name

(4-butoxyphenyl)-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-3-4-15-30-20-8-5-18(6-9-20)23(29)28-13-11-27(12-14-28)21-10-7-19(16-24-21)22-25-17(2)31-26-22/h5-10,16H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMGWKPJKNQMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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